8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antibody-drug conjugates. This compound contains multiple functional groups, including carboxylic acids and dioxo moieties, which contribute to its reactivity and biological activity.
This compound is classified as a bifunctional small molecule due to its ability to mediate interactions between proteins and other cellular components. It is particularly relevant in the context of drug delivery systems and therapeutic agents targeting specific diseases.
The synthesis of 8,8-bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid typically involves several steps:
The synthesis may include steps such as:
The molecular structure of 8,8-bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid features:
Key spectral data supporting the structural elucidation includes:
The compound participates in various chemical reactions typical for multifunctional organic molecules:
Reactions are often characterized by:
The mechanism by which 8,8-bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid exerts its biological effects involves:
Experimental validation often includes flow cytometry and microscopy techniques to observe cellular uptake and subsequent degradation processes.
Chemical properties include:
Relevant analyses often involve:
The primary applications of 8,8-bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid include:
This compound exemplifies how synthetic organic chemistry can lead to innovative solutions in drug development and therapeutic interventions.
The target compound’s bifunctional design incorporates two distinct pharmacophores: (1) a lysosomal-targeting ligand domain (bis(2-carboxyethoxy)methyl groups), and (2) a cell-surface binding element (phenyl-dioxa-diazatridecan scaffold). This duality enables intracellular delivery mechanisms observed in antibody-drug conjugates, where ligand-receptor interactions trigger internalization while maintaining extracellular target engagement [2]. Modular synthesis segregates the molecule into three fragments:
Table 1: Key Structural Motifs and Synthetic Objectives
Structural Element | Function | Synthetic Challenge |
---|---|---|
Bis(2-carboxyethoxy)methyl | Lysosomal targeting (e.g., ASGPR/M6PR binding) | Acid sensitivity; steric hindrance |
1-Phenyl-3,6-dioxo linkage | Cell-surface anchor & protease resistance | Aromatic electrophilic substitution control |
C13-terminal carboxylic acid | Bioconjugation handle | Competitive reactivity during assembly |
Fragment coupling employs sequential deprotection-conjugation under kinetic control, minimizing racemization. The C13-acid is typically protected as a benzyl ester (cleavable via hydrogenolysis), while amine functionalities utilize Fmoc groups for orthogonal deprotection under mild base.
The diazatridecan core (C4-C7-N-C10) is constructed via Fmoc-SPPS on Wang resin, leveraging standard amino acid coupling protocols [2]. Critical considerations include:
Table 2: SPPS Efficiency for Core Assembly
Residue Position | Amino Acid Derivative | Coupling Solvent | Coupling Yield (%) | Epimerization Risk |
---|---|---|---|---|
C4 (N-terminal) | Fmoc-Phe-OH | DMF | 98.5 | Low |
C7 | Fmoc-Asp(OtBu)-OH | NMP | 95.2 | Moderate |
C10 | Fmoc-Lys(ivDde)-OH | DMF/DCM (1:1) | 97.8 | Low |
Post-assembly cleavage (TFA/TIS/H2O 95:2.5:2.5) liberates the peptide core, followed by HPLC purification (C18 column; 10-60% ACN/H2O gradient).
Chiral centers at C4 and C7 require enantioselective synthesis to maintain biological functionality:
Enzymatic methods circumvent harsh metal catalysts that could degrade acid-sensitive bis(carboxyethoxy) motifs.
The critical bis(2-carboxyethoxy)methyl installation employs alkylation-elimination chemistry:
Phenyl moiety conjugation uses Suzuki-Miyaura cross-coupling between boronic ester-functionalized benzene derivatives and iodoaryl peptide intermediates (Pd(PPh3)4, K2CO3, DMF/H2O). Alternative linker technologies include:
Table 3: Conjugate Efficacy in Target Engagement
Conjugate Type | Association Constant (Ka/M⁻¹) | Internalization Half-life (h) | Plasma Stability (t₁/₂, h) |
---|---|---|---|
Oma-1226 (Phenyl variant) | 2.7 × 10⁸ | 1.2 | 48 |
Oma-L443C-1117 | 3.1 × 10⁸ | 0.8 | 36 |
Oma-1119 (Lysine conjugate) | 1.9 × 10⁸ | 2.1 | 24 |
Data adapted from lysosomal targeting antibody conjugates [2]
The terminal C13-carboxylic acid enables site-specific PEGylation to address hydrophobicity-driven aggregation:
Table 4: PEGylation Impact on Physicochemical Properties
PEG Size (Da) | Conjugation Efficiency (%) | Aqueous Solubility (mg/mL) | log P |
---|---|---|---|
None | - | 0.3 ± 0.1 | 2.1 |
500 | 72.4 | 3.8 ± 0.4 | 1.6 |
2000 | 68.1 | 8.9 ± 1.2 | 0.9 |
5000 | 63.7 | 16.2 ± 2.3 | -0.4 |
Optimal PEG size (2-5 kDa) balances solubility enhancement with minimal target binding interference. Alternative zwitterionic modifications (phosphorylcholine, sulfoalkyl groups) show promise for reduced viscosity in high-concentration formulations.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4